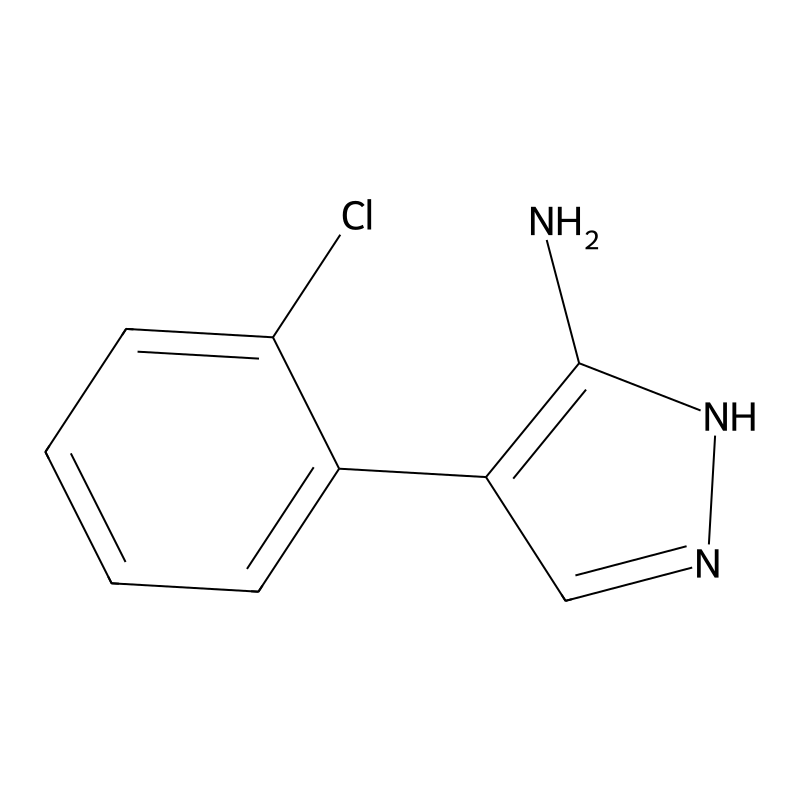

4-(2-Chlorophenyl)-1H-pyrazole-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antiproliferative Agents

Specific Scientific Field: Pharmacology and Medicinal Chemistry

Summary of the Application: The compound “4-(2-Chlorophenyl)-1H-pyrazol-5-amine” could potentially be used in the synthesis of antimicrobial and antiproliferative agents .

Methods of Application or Experimental Procedures: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of Chalcone Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound “4-(2-Chlorophenyl)-1H-pyrazol-5-amine” could potentially be used in the synthesis of chalcone derivatives .

Methods of Application or Experimental Procedures: Chalcones can be designed as precursors for flavonoids and isoflavonoids. They act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted .

Results or Outcomes: Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties .

Synthesis of 2-Pyridones

Summary of the Application: The compound “4-(2-Chlorophenyl)-1H-pyrazol-5-amine” could potentially be used in the synthesis of 2-pyridone compounds .

Methods of Application or Experimental Procedures: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .

Results or Outcomes: 2-Pyridones have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

Biological Potential of Indole Derivatives

Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application or Experimental Procedures: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

4-(2-Chlorophenyl)-1H-pyrazole-3-amine, also known as 5-(4-chlorophenyl)-1H-pyrazole-3-amine, is a chemical compound characterized by its pyrazole ring structure substituted with a chlorophenyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 193.63 g/mol. The compound typically exhibits a melting point in the range of 172°C to 174°C, indicating its solid state at room temperature .

The structure consists of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions, and a chlorophenyl substituent that enhances its chemical reactivity and biological activity. This compound is classified under various chemical identifiers, including its CAS number 78583-81-0 and PubChem CID 20110133 .

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Amination Reactions: The compound can react with different electrophiles to form amine derivatives.

- Condensation Reactions: It may participate in condensation reactions with aldehydes or ketones, forming imines or related compounds.

These reactions are significant for synthesizing derivatives with potentially enhanced biological activities.

The biological activity of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine has been explored in various studies. Compounds with similar structures have shown promising results in areas such as:

- Anticancer Activity: Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for anticancer drug development.

- Antimicrobial Properties: Pyrazoles have been studied for their potential to inhibit bacterial growth and may serve as leads for new antibiotics.

- Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

The specific biological activities of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine warrant further investigation to fully elucidate its pharmacological potential .

The synthesis of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine can be achieved through several methods, including:

- Cyclization Reactions: Starting from appropriate hydrazine derivatives and substituted phenyl compounds, cyclization can yield the pyrazole structure.

- Substitution Reactions: Introducing the chlorophenyl group can be accomplished via electrophilic aromatic substitution on a suitable precursor.

- Multi-step Synthesis: A combination of reactions involving amination and cyclization may be employed to construct the desired compound efficiently.

These methods highlight the versatility in synthesizing pyrazole derivatives tailored for specific applications .

4-(2-Chlorophenyl)-1H-pyrazole-3-amine has potential applications in various fields:

- Pharmaceutical Development: Given its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.

- Agricultural Chemistry: The compound could be explored for use in agrochemicals due to its potential antimicrobial properties.

- Material Science: Pyrazoles are also investigated for their utility in developing new materials with unique electronic or optical properties.

These applications underscore the significance of this compound in both medicinal and industrial chemistry .

Interaction studies involving 4-(2-Chlorophenyl)-1H-pyrazole-3-amine are crucial for understanding its mechanism of action and potential side effects. Key areas of focus include:

- Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its pharmacokinetics and pharmacodynamics.

- Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes relevant to disease pathways can help evaluate its therapeutic potential.

- Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells will inform its efficacy as a drug candidate.

Such studies are essential for advancing the development of this compound into practical therapeutic agents .

Several compounds share structural similarities with 4-(2-Chlorophenyl)-1H-pyrazole-3-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | C9H8ClN3 | Contains an amino group that enhances reactivity |

| 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | C9H8ClN3 | Different position of amino group affecting activity |

| 5-(4-chlorophenyl)-1H-pyrazole | C9H8ClN3 | Lacks an amino substituent; primarily studied for stability |

These compounds highlight the diversity within the pyrazole class while emphasizing the unique position of the amino group in 4-(2-Chlorophenyl)-1H-pyrazole-3-amine, which may influence its biological activity and reactivity compared to others .

Molecular Architecture and Tautomerism

Core Pyrazole Ring Geometry and Substituent Effects

4-(2-Chlorophenyl)-1H-pyrazole-3-amine is a heterocyclic compound featuring a five-membered pyrazole ring containing two adjacent nitrogen atoms. The compound has the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol [1] [2]. The structural architecture consists of a pyrazole core with a 2-chlorophenyl substituent at the 4-position and an amino group at the 3-position.

The pyrazole ring adopts a planar conformation, which is characteristic of this heterocyclic system [3]. The presence of the 2-chlorophenyl substituent introduces significant steric and electronic effects that influence the overall molecular geometry. X-ray crystallographic studies of related chlorophenyl-pyrazole derivatives reveal that the chlorophenyl group typically creates a dihedral angle between 49° and 52° with the pyrazole plane [3]. This non-planar arrangement results from the steric hindrance between the ortho-positioned chlorine atom and the pyrazole ring, affecting molecular packing in solid-state structures.

The amino group at the 3-position exhibits typical characteristics of aromatic amines, with the nitrogen atom maintaining sp2 hybridization that allows for partial conjugation with the pyrazole π-system [4]. Theoretical calculations suggest that substituents at the 3-position of pyrazoles can significantly influence the electronic properties of the ring system, with electron-donating groups like amino groups tending to stabilize certain tautomeric forms [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H8ClN3 | [1] [2] |

| Molecular Weight | 193.63 g/mol | [1] [2] |

| Dihedral Angle (Phenyl-Pyrazole) | 49°-52° | [3] |

| Ring Planarity | Planar pyrazole core | [3] |

Tautomeric Equilibrium and Proton Transfer Dynamics

Pyrazole derivatives, including 4-(2-Chlorophenyl)-1H-pyrazole-3-amine, exhibit annular prototropic tautomerism involving the migration of the hydrogen atom between the two nitrogen atoms in the pyrazole ring [4] [5]. This tautomerism is a fundamental characteristic that significantly influences the chemical and biological properties of pyrazole compounds.

Theoretical studies employing density functional theory calculations have revealed that the energy barrier for intramolecular proton transfer in pyrazoles ranges from 47.8 to 55.5 kcal/mol, depending on the nature and position of substituents [5]. The presence of electron-donating substituents, such as the amino group in the title compound, tends to lower the energetic requirements for proton transfer compared to electron-withdrawing groups [5].

The tautomeric equilibrium in 4-(2-Chlorophenyl)-1H-pyrazole-3-amine is influenced by several factors:

Solvent Effects: Protic solvents can stabilize specific tautomeric forms through hydrogen bonding interactions [5]. Water molecules have been shown to lower energetic barriers between tautomers through the formation of hydrogen bonds with the pyrazole nitrogen atoms [5].

Substituent Electronic Effects: The 2-chlorophenyl group exerts both inductive and mesomeric effects on the pyrazole ring. The chlorine atom's electron-withdrawing nature can influence the electron density distribution within the ring system, affecting tautomer stability [4].

Temperature Dependence: The tautomeric equilibrium constant follows Boltzmann distribution principles, with the relative population of tautomers being temperature-dependent [4].

Computational studies using various levels of theory, including B3LYP and MP2 methods, indicate that the tautomer with the proton positioned to minimize steric interactions with the chlorophenyl substituent is generally favored [6]. The activation energy for proton transfer is significantly reduced in the presence of hydrogen-bonding solvents, with optimal stabilization occurring when two water molecules interact simultaneously with the pyrazole nitrogen atoms [5].

Physicochemical Properties

Thermodynamic Parameters (Melting Point, Boiling Point, Solubility)

The thermodynamic properties of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine reflect its structural characteristics and intermolecular interactions. While specific experimental data for this exact compound is limited, comparative analysis with closely related pyrazole derivatives provides insight into its expected physical properties.

Melting Point: Related chlorophenyl-pyrazole derivatives typically exhibit melting points in the range of 185-192°C [3] [7]. The 1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole analog shows a melting point of 190-192°C [7], suggesting that 4-(2-Chlorophenyl)-1H-pyrazole-3-amine likely falls within a similar temperature range. The presence of the amino group can facilitate intermolecular hydrogen bonding, potentially elevating the melting point compared to non-amino derivatives.

Density: Computational estimates and experimental data for similar compounds suggest a density of approximately 1.4 ± 0.1 g/cm³ [8], which is consistent with the molecular packing efficiency of substituted pyrazoles containing halogenated phenyl rings.

Solubility Properties: The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [3]. Water solubility is expected to be limited due to the hydrophobic nature of the chlorophenyl substituent, though the amino group can enhance solubility through hydrogen bonding interactions with protic solvents. Experimental observations with related compounds indicate moderate solubility in chloroform, methanol, and DMSO [7].

| Property | Estimated Value | Reference Compound | Reference |

|---|---|---|---|

| Melting Point | 185-192°C | Similar chlorophenyl-pyrazoles | [3] [7] |

| Density | 1.4 ± 0.1 g/cm³ | Related pyrazole derivatives | [8] |

| Solubility (DMSO) | Moderate | Chlorophenyl-pyrazoles | [3] [7] |

| Water Solubility | Limited | Structural analogs | [7] |

Spectroscopic Signatures (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared Spectroscopy: The infrared spectrum of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine exhibits characteristic absorption bands that reflect its functional groups and structural features. Key vibrational modes include:

N-H Stretching: Primary amine groups typically show two distinct N-H stretching vibrations in the region of 3200-3500 cm⁻¹ [9]. The amino group attached to the pyrazole ring is expected to exhibit bands around 3217-3230 cm⁻¹, similar to related pyrazole-amine derivatives [9].

Aromatic C-H Stretching: The chlorophenyl and pyrazole aromatic C-H bonds produce stretching vibrations in the 3000-3100 cm⁻¹ region [10] [9].

C=N and C=C Stretching: The pyrazole ring exhibits characteristic C=N stretching around 1590-1610 cm⁻¹ and C=C stretching near 1500-1520 cm⁻¹ [9] [11]. Related compounds show these modes at 1508 cm⁻¹ (C=C) and 1597 cm⁻¹ (C=N) [9].

C-Cl Stretching: The carbon-chlorine bond produces a characteristic stretching vibration in the 750-800 cm⁻¹ region [9].

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopic analysis of related chlorophenyl-pyrazole derivatives provides insight into the expected chemical shifts for 4-(2-Chlorophenyl)-1H-pyrazole-3-amine:

Aromatic Protons: The chlorophenyl ring protons typically appear in the 7.2-7.8 ppm region, with meta and para protons showing distinct coupling patterns [3] [12].

Pyrazole Proton: The pyrazole ring proton appears as a singlet around 8.1-8.2 ppm [3].

Amino Group: The amino protons are expected to appear as a broad signal around 5.1-5.3 ppm, often showing exchange behavior with D2O [3].

¹³C NMR analysis reveals distinct carbon environments corresponding to the pyrazole ring carbons, chlorophenyl carbons, and the quaternary carbon bearing the amino group [12].

Ultraviolet-Visible Spectroscopy: The UV-Vis absorption spectrum of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine is characterized by electronic transitions involving the conjugated π-system. Typical absorption features include:

π → π* Transitions: The extended conjugation between the pyrazole ring and chlorophenyl substituent produces strong absorption bands in the 250-300 nm region [13] [14].

n → π* Transitions: Lone pair electrons on the nitrogen atoms can undergo transitions to π* orbitals, typically appearing as weaker bands around 320-350 nm [13].

The presence of the amino group can introduce additional chromophoric effects, potentially causing bathochromic shifts compared to non-amino analogs [13].

Computational Modeling

Quantum Chemical Studies (Density Functional Theory, Møller-Plesset Second-Order Perturbation Theory)

Quantum chemical calculations provide detailed insights into the electronic structure and properties of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine. Density functional theory and Møller-Plesset second-order perturbation theory methods have been extensively applied to study similar pyrazole derivatives, revealing important structural and energetic characteristics.

Density Functional Theory Studies: DFT calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been employed to investigate the geometric optimization and vibrational properties of chlorophenyl-pyrazole systems [15] [14]. Key findings from related studies include:

Geometric Parameters: Optimized bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, with correlation coefficients (R²) typically exceeding 0.998 [15].

Vibrational Frequencies: Calculated harmonic frequencies, when appropriately scaled, demonstrate strong correlation with experimental infrared spectra [14]. The scaling factors for B3LYP/6-311++G(d,p) calculations typically range from 0.96 to 0.98 [14].

Electronic Properties: DFT calculations reveal the influence of substituents on the electronic distribution within the pyrazole ring system [14].

Møller-Plesset Perturbation Theory: MP2 calculations provide more accurate treatment of electron correlation effects, particularly important for understanding intermolecular interactions and tautomeric equilibria [16] [6]. Studies on related pyrazole systems demonstrate:

Conformational Analysis: MP2 calculations accurately predict the preferred conformations of substituted pyrazoles in various solvent environments [16].

Proton Transfer Barriers: MP2 methods provide reliable estimates of activation energies for tautomeric proton transfer processes [6].

Solvent Effects: Implicit solvation models combined with MP2 calculations effectively capture the influence of different solvents on molecular geometry and stability [16].

Computational Results for Related Systems:

| Method | Basis Set | Property | Value | Reference |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Bond Length Correlation | R² = 0.998 | [15] |

| B3LYP | 6-31G(d) | Frequency Scaling | 0.96-0.98 | [14] |

| MP2 | 6-311++G(d,p) | Proton Transfer Barrier | 47.8-55.5 kcal/mol | [6] |

Molecular Orbital Analysis and Reactivity Predictions

Molecular orbital analysis provides crucial information about the electronic structure and chemical reactivity of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine. Frontier molecular orbital theory, focusing on the highest occupied molecular orbital and lowest unoccupied molecular orbital, enables prediction of reactivity patterns and intermolecular interactions.

Frontier Molecular Orbital Analysis: Computational studies on related chlorophenyl-pyrazole derivatives reveal characteristic electronic properties:

HOMO Characteristics: The highest occupied molecular orbital typically involves π-orbitals delocalized across the pyrazole ring and extending onto the amino substituent [17]. The electron density distribution indicates nucleophilic character, particularly at the nitrogen atoms [11].

LUMO Characteristics: The lowest unoccupied molecular orbital generally encompasses the entire molecular framework, with significant contributions from the chlorophenyl π* system [17]. This distribution suggests susceptibility to nucleophilic attack at the chlorophenyl moiety [11].

Energy Gap: The HOMO-LUMO energy gap for similar pyrazole derivatives ranges from 4.75 to 5.44 eV [17]. A smaller energy gap indicates higher reactivity, while larger gaps suggest greater kinetic stability [17].

Reactivity Descriptors: Global reactivity parameters derived from frontier orbital energies provide quantitative measures of chemical reactivity:

Chemical Hardness: Calculated as (LUMO - HOMO)/2, this parameter indicates the resistance to electron density changes during chemical reactions [18] [17].

Chemical Softness: The reciprocal of chemical hardness, representing the ease of electron density redistribution [18] [17].

Electrophilicity Index: A measure of the electron-accepting ability of the molecule, crucial for predicting reaction patterns [18] [17].

Molecular Electrostatic Potential: MEP analysis reveals regions of electrophilic and nucleophilic character within the molecule [11]:

Negative Regions: Areas of high electron density, typically around nitrogen atoms and the amino group, indicating nucleophilic sites [11].

Positive Regions: Electron-deficient areas, often near hydrogen atoms and the chlorine substituent, representing electrophilic sites [11].

Natural Bond Orbital Analysis: NBO calculations provide insights into charge distribution and hyperconjugative interactions:

Cyclization Reactions and Precursor Selection

The synthesis of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine relies fundamentally on cyclization reactions that form the characteristic five-membered pyrazole ring system. The most established synthetic approaches involve condensation reactions between hydrazine derivatives and appropriate carbonyl-containing precursors, with careful selection of starting materials determining both the regioselectivity and substitution pattern of the final product [1] [2].

Hydrazine-Diketone Condensation Methodology

The classical Knorr condensation represents the most direct route to substituted pyrazoles, involving the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For 4-(2-Chlorophenyl)-1H-pyrazole-3-amine synthesis, this approach typically employs 2-chlorophenylhydrazine hydrochloride as the nucleophilic component and appropriately substituted β-ketoester or β-diketone precursors [3]. The reaction proceeds through initial nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring. Temperature control between 80-120°C and reaction times of 2-6 hours typically yield 70-95% of the desired 1,5-disubstituted isomers [1].

Enaminone-Based Cyclization Strategies

Recent synthetic developments have demonstrated the utility of enaminone intermediates in pyrazole formation. These approaches involve the initial condensation of aromatic aldehydes with active methylene compounds to generate enaminone precursors, which subsequently undergo cyclization with hydrazine derivatives [2]. The use of 2-chlorobenzaldehyde-derived enaminones provides direct access to the desired chlorophenyl substitution pattern. Rhodium-catalyzed cascade reactions have shown particular promise, enabling pyrazole formation with excellent regioselectivity (95:5 to 98:2 ratios) and yields ranging from 62-82% [2]. These methodologies benefit from shorter reaction times (0.25-2 hours) and moderate temperatures (85-100°C).

Oxidative Carbonylation Approaches

Alternative synthetic routes employ oxidative carbonylation sequences starting from arylhydrazines and terminal alkynes. This methodology involves palladium-catalyzed carbon monoxide insertion followed by Sonogashira coupling and subsequent cyclization with hydrazine units [2]. While this approach offers excellent regioselectivity for trisubstituted pyrazoles, the requirement for specialized equipment and carbon monoxide handling limits its practical application in routine synthesis.

Precursor Selection Criteria

The selection of appropriate precursors for pyrazole synthesis must consider several critical factors. Electronic effects of the 2-chlorophenyl substituent influence both the reactivity of hydrazine derivatives and the regioselectivity of cyclization reactions [4]. Steric considerations become particularly important when introducing amino functionality at the 3-position, as this substitution pattern requires careful control of reaction conditions to prevent unwanted side reactions or isomer formation [1] [2].

Solvent-Free Condensation and Reduction Protocols

The development of environmentally sustainable synthetic methodologies has driven significant innovation in solvent-free protocols for pyrazole synthesis. These approaches offer advantages including reduced environmental impact, simplified work-up procedures, and often enhanced reaction selectivity through unique reaction environments [5] [6].

Microwave-Assisted Synthesis

Microwave irradiation enables rapid and efficient pyrazole formation under solvent-free conditions. The synthesis of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine can be accomplished through microwave-promoted condensation of appropriate precursors at temperatures ranging from 80-140°C with reaction times reduced to 5-30 minutes [5] [7]. The enhanced heating efficiency and selective molecular activation provided by microwave irradiation typically result in yields of 75-98%, representing substantial improvements over conventional thermal methods [8] [9]. The technique proves particularly effective for reactions involving polar substrates, as the dipolar nature of hydrazine and carbonyl precursors allows efficient energy transfer from the microwave field.

Mechanochemical Activation

Ball milling and related mechanochemical techniques provide alternative activation modes for solvent-free pyrazole synthesis. These methods rely on mechanical force to initiate and sustain chemical transformations, eliminating the need for both solvents and external heating [6] [10]. Single screw drilling devices have demonstrated particular utility, enabling the synthesis of substituted pyrazoles through direct mixing of aldehydes, hydrazine derivatives, and carbonyl components under ambient temperature conditions [6]. Reaction times of 20-60 minutes typically yield 55-98% of desired products, with the mechanical activation providing sufficient energy for bond formation and cyclization processes.

The mechanochemical approach offers unique advantages for heat-sensitive substrates and enables the direct incorporation of solid catalysts without dissolution requirements. Ball milling protocols for pyrazole synthesis typically employ reaction times of 30-60 minutes at ambient temperature, achieving yields of 42-85% depending on substrate compatibility [6] [10].

Manual Grinding Techniques

Simple manual grinding using pestle and mortar represents the most accessible form of mechanochemical activation. This approach has proven effective for synthesizing chlorophenyl-substituted pyrazoles, with reaction times of 15-45 minutes and yields ranging from 65-90% [11]. The technique requires no specialized equipment and can be readily scaled for laboratory preparation, making it particularly suitable for initial synthetic exploration and educational applications.

Ultrasonic Activation Protocols

Ultrasonic irradiation provides another solvent-free activation method, utilizing acoustic cavitation to generate localized high-energy environments that promote chemical transformation [8] [9]. For pyrazole synthesis, ultrasonic activation typically requires 30-120 minutes at temperatures of 40-80°C, achieving yields of 70-95%. The method offers gentler conditions compared to microwave irradiation while maintaining the benefits of solvent-free operation.

Thermal Neat Reaction Conditions

Direct thermal activation under neat conditions represents a straightforward approach to solvent-free synthesis. These protocols typically require temperatures of 100-160°C and reaction times of 2-8 hours but offer excellent compatibility with a wide range of substrates [7]. While reaction times are longer compared to microwave or mechanochemical methods, the simplicity of equipment requirements and scalability make this approach attractive for larger-scale preparations.

Industrial-Scale Production Strategies

Continuous Flow Chemistry Applications

The implementation of continuous flow chemistry for pyrazole synthesis represents a transformative approach to industrial-scale production, offering enhanced safety profiles, improved reaction control, and superior scalability compared to traditional batch processes [12] [13]. Flow chemistry techniques prove particularly advantageous for the synthesis of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine due to the reactive nature of hydrazine intermediates and the potential for explosive diazonium salt formation in related synthetic pathways.

Flow Reactor Design and Configuration

Industrial-scale continuous flow synthesis of pyrazoles typically employs sequential reactor modules, each optimized for specific transformation steps [13] [14]. The modular design allows independent optimization of temperature, pressure, and residence time for each reaction stage. For pyrazole synthesis, typical configurations include: initial mixing modules for substrate combination, heated reaction coils for cyclization reactions (operating at 100-180°C), and downstream cooling modules for product isolation [12]. Residence times typically range from 31.7 minutes to 2 hours, depending on the specific synthetic route and desired throughput [13] [14].

Temperature and Pressure Control

Continuous flow systems enable precise control of reaction parameters that are difficult to achieve in batch processes. Elevated temperatures above solvent boiling points can be readily maintained through the use of back-pressure regulators, typically operating at 100 pounds per square inch [15]. This capability proves particularly valuable for pyrazole synthesis, where elevated temperatures (160-180°C) are often required for cyclization reactions involving sydnones and terminal alkynes [16]. The precise temperature control available in flow systems allows optimization of reaction kinetics while minimizing thermal decomposition pathways.

Multi-Step Telescoped Processes

The telescoped synthesis of pyrazoles in flow systems enables the direct progression from starting materials to final products without intermediate isolation [13] [14]. This approach proves particularly valuable for the synthesis of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine, where reactive intermediates such as diazonium salts or hydrazine derivatives can be generated and consumed in situ [15]. Four-step telescoped processes have been demonstrated to produce pyrazole derivatives with throughput rates of 1.76 g/h and overall yields of 75% [13].

Safety Considerations in Flow Chemistry

The enhanced safety profile of continuous flow chemistry becomes particularly important when handling potentially hazardous reagents common in pyrazole synthesis. Diazonium salts, which may be encountered in certain synthetic routes, are known to be explosive when isolated but can be safely generated and consumed in continuous flow systems where only small quantities exist at any given time [15]. Similarly, the use of hydrazine derivatives benefits from the contained environment and controlled stoichiometry available in flow systems.

Scale-Up and Production Rates

Continuous flow systems demonstrate excellent scalability for pyrazole production. Laboratory-scale flow reactors typically process 0.8 mmol segments with residence times of 2-5 hours, achieving production rates suitable for kilogram-scale synthesis [17] [15]. The numbering-up approach, where multiple parallel flow reactors operate simultaneously, provides a pathway to industrial-scale production without the complex scale-up considerations inherent in batch processes. Production rates of 3.65 g over extended operation periods have been demonstrated for related pyrazole derivatives [12].

Catalyst Screening and Yield Optimization

Industrial-scale pyrazole synthesis requires systematic catalyst optimization to achieve economic viability while maintaining product quality and environmental sustainability. The selection and optimization of catalytic systems for 4-(2-Chlorophenyl)-1H-pyrazole-3-amine production involves comprehensive screening of catalyst types, loading levels, and reaction conditions [18] [19].

Heterogeneous Catalyst Development

Silica-supported copper catalysts have emerged as preferred systems for industrial pyrazole synthesis due to their recyclability and ease of separation [17] [16]. These catalysts typically employ copper loadings of 5-15 mol% and demonstrate turnover numbers (TON) of 5-15 for sydnone-alkyne cycloaddition reactions. The heterogeneous nature of these catalysts enables their recovery and reuse for up to 4 cycles without significant loss of activity [17]. Prepacked stainless steel cartridges containing silica-supported copper promoters have been successfully implemented in continuous flow systems, enabling practical industrial application [16].

Nanocomposite Catalyst Systems

Advanced nanocomposite catalysts incorporating multiple metal centers show promise for enhanced catalytic performance. Vanadium nitride-iron oxide-copper oxide (VN-Fe₃O₄-CuO) nanocomposites demonstrate remarkable catalytic activity for pyrazole synthesis, requiring 30 mol% loading to achieve 94% yields within 20 minutes [18]. While the loading requirements are higher than traditional catalysts, the dramatically reduced reaction times and excellent recyclability (5 cycles) make these systems attractive for industrial applications. The nanocomposite structure provides multiple active sites and enhanced substrate accessibility compared to conventional supported catalysts.

Organocatalytic Systems

DABCO (1,4-diazabicyclo[2.2.2]octane) represents an important class of organocatalysts for pyrazole synthesis, offering environmental advantages and simplified catalyst recovery [1]. At 10 mol% loading, DABCO efficiently catalyzes three-component condensation reactions in ethanol, achieving moderate to excellent yields (typically 70-95%) within 30 minutes. The organic nature of DABCO enables its use in green chemistry applications and reduces concerns about trace metal contamination in pharmaceutical applications.

Catalyst Loading Optimization

Systematic optimization of catalyst loading levels reveals significant impacts on both reaction efficiency and economic considerations. For VN-Fe₃O₄-CuO nanocomposites, increasing catalyst loading from 10 to 30 mol% results in yield improvements from 37% to 94% at 20-minute reaction times [18]. However, economic analysis must balance catalyst costs against yield improvements and reaction time reductions. Turnover frequency (TOF) calculations become critical for industrial applications, where catalyst productivity determines overall process economics.

Catalyst Regeneration and Lifecycle Management

Industrial implementation requires robust catalyst regeneration protocols to maintain economic viability. Silica-supported copper catalysts demonstrate stable performance over 4 regeneration cycles when properly handled, with regeneration typically involving calcination at moderate temperatures (300-400°C) followed by reduction under hydrogen atmosphere [17]. The VN-Fe₃O₄-CuO nanocomposite systems show excellent stability over 5 cycles with simple washing and drying procedures, indicating suitability for industrial application [18].

Process Integration and Optimization

Catalyst optimization must be considered within the broader context of process integration. Continuous flow systems enable real-time catalyst performance monitoring and automated adjustment of reaction parameters to maintain optimal conditions [12]. Integration of catalyst screening with process analytical technology (PAT) enables dynamic optimization of catalyst loading and reaction conditions based on real-time product formation rates and quality measurements.

Functionalization Techniques

Electrophilic Aromatic Substitution Patterns

The functionalization of pyrazole rings through electrophilic aromatic substitution represents a fundamental synthetic strategy for introducing diverse substituents and modifying biological activity profiles. For 4-(2-Chlorophenyl)-1H-pyrazole-3-amine, understanding the electronic and steric factors that govern substitution patterns is essential for developing efficient synthetic methodologies [4] [20].

Electronic Distribution and Reactivity

Pyrazole rings exhibit distinctive electronic properties compared to simple aromatic systems, with the presence of two nitrogen atoms creating an electron-deficient environment that significantly influences reactivity toward electrophilic reagents [4]. The nitrogen at position 2 (pyridine-like) contributes only one electron to the aromatic π-system while maintaining a basic lone pair, while the nitrogen at position 1 (pyrrole-like) contributes two electrons. This electronic distribution creates uneven electron density throughout the ring, with position 4 being electron-rich and positions 3 and 5 being electron-deficient [4].

In the case of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine, the amino group at position 3 provides additional electron density through resonance donation, while the 2-chlorophenyl substituent at position 4 exerts both electronic and steric influences. The chlorine substituent on the phenyl ring acts as a weak electron-withdrawing group through inductive effects, while providing resonance donation through its lone pairs [4].

Regioselectivity in Electrophilic Substitution

Electrophilic aromatic substitution of pyrazoles typically occurs preferentially at the 4-position due to its higher electron density compared to positions 3 and 5 [4] [20]. However, the presence of existing substituents significantly modifies this selectivity pattern. For 4-(2-Chlorophenyl)-1H-pyrazole-3-amine, the amino group at position 3 and the aryl substituent at position 4 leave position 5 as the primary site for further electrophilic substitution [21].

The regioselectivity can be rationalized through consideration of resonance structures and the stabilization of intermediate σ-complexes. Attack at position 5 benefits from resonance stabilization involving the amino group at position 3, while avoiding steric interference from the bulky 2-chlorophenyl substituent [4]. Computational studies indicate that the activation energy for electrophilic attack varies significantly among different positions, with position 5 typically showing the lowest barrier for substitution [21].

Common Electrophilic Substitution Reactions

Nitration reactions represent one of the most extensively studied electrophilic substitutions of pyrazoles. Using nitronium ion (NO₂⁺) as the electrophile, pyrazoles undergo substitution primarily at the 4-position in unsubstituted systems [4]. For 4-(2-Chlorophenyl)-1H-pyrazole-3-amine, nitration would be expected to occur at position 5, providing access to nitro-substituted derivatives that can serve as precursors for further functionalization through reduction to amino groups or other transformations.

Halogenation reactions, particularly chlorination and bromination, proceed readily under mild conditions. Molecular chlorine or bromine in the presence of Lewis acid catalysts typically provides good yields of halogenated products [4]. The selectivity for position 5 in pre-substituted pyrazoles makes these reactions valuable for introducing handles for subsequent cross-coupling reactions.

Iodination Protocols for Cross-Coupling Precursors

Recent developments in regioselective iodination have provided powerful tools for preparing pyrazole building blocks suitable for cross-coupling reactions. Treatment with n-butyllithium followed by trapping with elemental iodine produces 5-iodo derivatives exclusively, while cerium ammonium nitrate (CAN)-mediated iodination with molecular iodine affords 4-iodo isomers with high regioselectivity [22]. These complementary methods enable selective introduction of iodine substituents at different positions, providing versatile building blocks for Suzuki-Miyaura and Sonogashira coupling reactions [22].

Directing Group Effects

The amino group present in 4-(2-Chlorophenyl)-1H-pyrazole-3-amine acts as a strong electron-donating group that significantly influences both the reactivity and regioselectivity of electrophilic substitution reactions. The resonance donation from the amino group enhances nucleophilicity at positions 1 and 5, while the inductive electron-withdrawal slightly deactivates position 2 [4]. This electronic influence must be considered when designing electrophilic substitution strategies, as the enhanced reactivity may lead to over-substitution or unwanted side reactions under forcing conditions.

Cross-Coupling Reactions (Suzuki, Heck)

Cross-coupling reactions provide powerful tools for the late-stage functionalization of pyrazole derivatives, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents with excellent functional group tolerance [23] [24]. The application of these methodologies to 4-(2-Chlorophenyl)-1H-pyrazole-3-amine requires careful consideration of the unique reactivity profile of nitrogen-rich heterocycles and the potential for catalyst poisoning through coordination to basic nitrogen centers.

Suzuki-Miyaura Cross-Coupling Strategies

Suzuki-Miyaura coupling represents the most widely applicable cross-coupling methodology for pyrazole functionalization, offering broad substrate scope and excellent functional group tolerance [23] [25]. However, unprotected azoles, including pyrazoles, present unique challenges due to their ability to coordinate strongly to palladium catalysts and inhibit the catalytic cycle [23]. The acidic NH group (pKa ≈ 14.2) can form stable complexes with palladium intermediates, leading to catalyst deactivation and reduced reaction efficiency.

Recent mechanistic investigations have revealed that inhibition occurs through the formation of monomeric or oligomeric palladium(II) intermediates where azole ligands act as palladium reservoirs [23]. The use of specialized precatalysts, such as P1 and P2 systems, enables efficient coupling of unprotected pyrazole halides under mild conditions with good to excellent yields. These precatalysts are designed to resist inhibition by azole substrates and maintain catalytic activity throughout the reaction.

For 4-(2-Chlorophenyl)-1H-pyrazole-3-amine derivatives, the presence of both the amino group and the pyrazole NH can create multiple coordination sites for palladium. Protection of the amino group may be necessary to prevent complications, although recent advances in catalyst design have demonstrated successful coupling of unprotected substrates under optimized conditions [23].

Heck Reaction Applications

The Heck reaction provides access to alkenyl-substituted pyrazoles through the coupling of pyrazole halides with alkenes [26] [27]. Traditional Heck reactions of pyrazoles require careful optimization due to the coordinating nature of the heterocycle, but recent developments have demonstrated successful applications using specialized ligand systems [28].

Pyridylpyrazole ligands have proven particularly effective for Heck reactions, with [PdCl₂(L)] complexes serving as efficient precatalysts for reactions between phenyl halides and tert-butyl acrylate [28]. The presence of a hydroxyethyl group on the pyrazole nitrogen significantly enhances catalytic performance, enabling successful reactions even with challenging chlorobenzene substrates. Theoretical studies indicate that the hydroxyl group stabilizes cationic palladium intermediates formed upon halide dissociation, making the dissociation process thermodynamically favorable [28].

Oxidative Heck Reactions with Internal Olefins

Recent advances in oxidative Heck chemistry have enabled the use of strongly coordinating heterocycles, including pyrazoles, in reactions with sterically demanding internal olefins [27]. Ruthenium(II)-catalyzed oxidative Heck reactions demonstrate excellent regioselectivity and functional group tolerance, allowing the incorporation of pyrazole-containing substrates that would be problematic in traditional palladium-catalyzed systems [27].

The use of imidate ester directing groups provides a strategy for overcoming the challenges associated with strongly coordinating heterocycles. These directing groups enable regioselective C-H activation while tolerating the presence of pyrazole substituents [27]. The method shows broad compatibility with various pyrazole-containing substrates and achieves high yields with internal olefins that typically give poor results in conventional Heck reactions.

Sonogashira Coupling for Alkyne Introduction

Sonogashira coupling enables the introduction of alkyne substituents into pyrazole frameworks, providing access to compounds with extended conjugation and diverse reactivity profiles [22]. The reaction typically employs palladium and copper co-catalysis, with the copper component serving to activate terminal alkynes through acetylide formation.

The successful application of Sonogashira coupling to pyrazole iodides requires optimization of catalyst loading and reaction conditions to overcome potential inhibition by the heterocycle [22]. Recent studies have demonstrated that 4-iodo and 5-iodo derivatives of 1-aryl-3-trifluoromethylpyrazoles serve as excellent substrates for Sonogashira coupling, providing access to alkyne-substituted products in good yields [22].

Catalyst Design for Nitrogen-Rich Heterocycles

The development of catalysts specifically designed for nitrogen-rich heterocycles has emerged as a critical area of research. N-heterocyclic carbene (NHC) ligands show particular promise due to their strong σ-donating ability and resistance to displacement by coordinating substrates [24]. The use of palladium-NHC catalysts enables the successful cross-coupling of planar amides derived from pyrazoles, representing a significant advance in the activation of typically unreactive amide bonds [24].

The electronic activation provided by pyrazole nitrogen atoms, combined with appropriate catalyst selection, enables the formation of C-C bonds from amides through catalytic N-C bond activation [24]. This methodology represents a fundamentally new approach to pyrazole functionalization that avoids the need for pre-formed halide or pseudohalide substrates.

Mechanistic Considerations and Optimization

Understanding the mechanistic details of cross-coupling reactions with pyrazole substrates is essential for optimization and troubleshooting. Phase transfer catalysts have been shown to dramatically enhance reaction rates in biphasic Suzuki-Miyaura systems, providing up to 12-fold rate enhancements through facilitation of transmetalation pathways [29]. The use of quaternary ammonium salts shifts the mechanism from oxo-palladium based transmetalation to boronate-based pathways, enabling more efficient catalyst turnover [29].